molecular formula C13H15N3OS B6926703 N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide

N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide

Cat. No.: B6926703
M. Wt: 261.34 g/mol
InChI Key: SKAWBKHROLLLIQ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-9-3-2-6-16(9)13(17)15-10-4-5-12-11(7-10)14-8-18-12/h4-5,7-9H,2-3,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAWBKHROLLLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The resulting benzothiazole derivative can then be reacted with 2-methylpyrrolidine-1-carboxylic acid or its derivatives to form the final compound. Industrial production methods often utilize microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified benzothiazole derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-methylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its anti-tubercular activity, it is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacteria. For its anti-cancer activity, the compound is thought to induce apoptosis in cancer cells by activating specific signaling pathways .

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